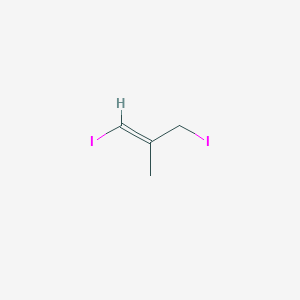
(E)-1,3-Diiodo-2-methylprop-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1,3-Diiodo-2-methylprop-1-ene is an organic compound with the molecular formula C4H6I2 It is a diiodo-substituted alkene, characterized by the presence of two iodine atoms attached to the first and third carbon atoms of the propene chain, with a methyl group attached to the second carbon atom
Méthodes De Préparation
(E)-1,3-Diiodo-2-methylprop-1-ene can be synthesized through the photolysis of a diiodo alkene precursor. The process involves the use of a continuous broadband light source and a grating spectrometer to record the time-resolved UV-visible spectrum of the resulting product . The synthetic route typically involves the following steps:
Photolysis: The precursor compound is exposed to light, causing the cleavage of the carbon-iodine bonds.
Formation of Peroxy Radical: The resulting intermediate reacts with oxygen to form a peroxy radical.
Loss of Iodine Atom: The peroxy radical undergoes a subsequent loss of an iodine atom, yielding the final product.
Analyse Des Réactions Chimiques
(E)-1,3-Diiodo-2-methylprop-1-ene undergoes various types of chemical reactions, including:
Substitution: The iodine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Photochemical Reactions: The compound can undergo photochemical reactions, leading to the formation of various products depending on the reaction conditions.
Common reagents used in these reactions include oxygen and light sources for photolysis. The major products formed from these reactions include methacrolein oxide and other substituted derivatives .
Applications De Recherche Scientifique
Organic Synthesis
Role as an Intermediate:
(E)-1,3-Diiodo-2-methylprop-1-ene serves as an important intermediate in the synthesis of complex organic molecules. Its ability to undergo substitution and elimination reactions allows chemists to create a variety of functionalized compounds.
| Reaction Type | Example Products |
|---|---|
| Substitution | 2-methylprop-1-en-3-ol |
| Elimination | 2-methylprop-1-yne |
| Addition | 1,2,3-tribromo-2-methylpropane |
Atmospheric Chemistry
Formation of Criegee Intermediates:
Research has indicated that this compound can generate methacrolein oxide (MACR-oxide) through photolytic reactions. This intermediate plays a crucial role in atmospheric chemistry as it participates in secondary organic aerosol formation and reacts with atmospheric constituents like water vapor and sulfur dioxide.
Case Study:
A study demonstrated the photolysis of this compound under controlled conditions to produce MACR-oxide. This reaction was characterized using advanced spectroscopic techniques, revealing important insights into its reactivity and atmospheric implications .
Potential Antimicrobial Properties:
Investigations into the biological activity of this compound have shown promise in antimicrobial applications. Its halogenated structure may enhance its interaction with biological membranes or enzymes.
Research Findings:
A study explored the compound's effects on microbial growth, indicating potential applications in developing new antimicrobial agents .
Material Science
Applications in Polymer Chemistry:
The compound has been explored for its potential use in synthesizing novel polymers with specific properties due to its unique chemical structure. Its reactivity can be harnessed to create materials with enhanced performance characteristics.
Mécanisme D'action
The mechanism by which 1,3-diiodo-2-methylprop-1-ene exerts its effects involves the formation of reactive intermediates, such as peroxy radicals and Criegee intermediates, during its chemical reactions. These intermediates can undergo further reactions, leading to the formation of various products. The molecular targets and pathways involved in these reactions include the cleavage of carbon-iodine bonds and the formation of new carbon-oxygen bonds .
Comparaison Avec Des Composés Similaires
(E)-1,3-Diiodo-2-methylprop-1-ene can be compared with other similar compounds, such as:
2-Methylprop-1-ene: An alkene with a similar structure but without the iodine atoms.
1,2-Diiodoethane: A diiodo-substituted alkane with a different carbon chain structure.
Propriétés
Numéro CAS |
1634667-75-6 |
|---|---|
Formule moléculaire |
C4H6I2 |
Poids moléculaire |
307.9 g/mol |
Nom IUPAC |
(E)-1,3-diiodo-2-methylprop-1-ene |
InChI |
InChI=1S/C4H6I2/c1-4(2-5)3-6/h2H,3H2,1H3/b4-2+ |
Clé InChI |
CSHHJSVEMPBDKP-DUXPYHPUSA-N |
SMILES |
CC(=CI)CI |
SMILES isomérique |
C/C(=C\I)/CI |
SMILES canonique |
CC(=CI)CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















